molecular formula C16H13ClN2O3S B5835139 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Número de catálogo: B5835139
Peso molecular: 348.8 g/mol
Clave InChI: RBMRNXYONHZZDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is a chemical compound that belongs to the class of thioamides. It is also known as CB-839 and is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has been extensively studied for its potential therapeutic applications in various types of cancer.

Mecanismo De Acción

CB-839 inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, as it provides the building blocks for nucleotide and protein synthesis. By inhibiting glutaminase, CB-839 deprives cancer cells of this essential nutrient, leading to their growth inhibition and apoptosis.
Biochemical and physiological effects:
CB-839 has been shown to have selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to induce metabolic changes in cancer cells, leading to decreased glucose uptake and increased reliance on fatty acid oxidation. CB-839 has also been shown to modulate the tumor microenvironment, leading to enhanced immune response and decreased angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CB-839 has several advantages for lab experiments, including its high potency and selectivity towards glutaminase. It is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, CB-839 has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for the research on CB-839. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the identification of biomarkers that can predict the response of cancer cells to CB-839. Additionally, the combination of CB-839 with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the potential therapeutic applications of CB-839 in other diseases, such as metabolic disorders and neurodegenerative diseases, are also being explored.

Métodos De Síntesis

The synthesis of CB-839 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then reacted with 4-methylbenzoic acid to form the final product, CB-839. The synthesis of CB-839 has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

CB-839 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CB-839 has also been studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness.

Propiedades

IUPAC Name

3-[(2-chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-6-7-10(15(21)22)8-13(9)18-16(23)19-14(20)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMRNXYONHZZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.